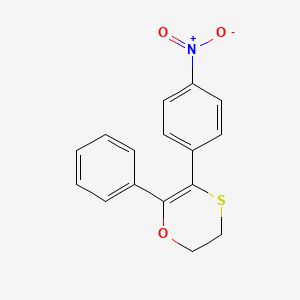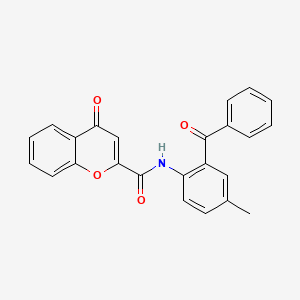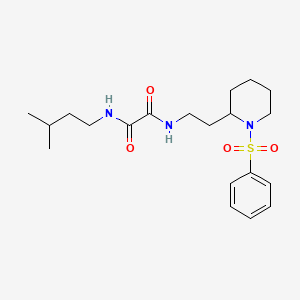![molecular formula C23H14ClFN2O2S B2728319 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-15-9](/img/structure/B2728319.png)
5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H14ClFN2O2S and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The complexity of the molecule 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione, with its unique structural framework, draws attention to its synthesis and characterization within the realm of organic chemistry. Studies have demonstrated methods for constructing similar tricyclic systems through metal-induced carbon–carbon bond formation, highlighting the relevance of nickel and other metals in facilitating the creation of complex heterocyclic compounds (Tandon & Lucas, 2008). Additionally, investigations into supramolecular structures of related compounds offer insights into the crystalline behavior and hydrogen bonding patterns that could be analogous to those found in the target molecule (Low et al., 2002).
Reactivity and Applications
Research into the reactivity of similar complex molecules has uncovered pathways for forming oxygen-bridged heterocycles and demonstrated the potential for creating novel organic materials with unique properties (Svetlik et al., 1988). Such studies pave the way for the application of these compounds in materials science, particularly in the synthesis of organic semiconductors and photoluminescent materials. The exploration of carbonyl ylide cycloadditions also reveals the molecule's potential as an intermediate in synthesizing cyclic compounds with applications ranging from medicinal chemistry to materials engineering (Molchanov et al., 2005).
Potential for Innovation
The diverse reactivity and structural uniqueness of the molecule suggest its potential utility in creating new chemical entities with applications in drug discovery, materials science, and catalysis. The synthesis of related complex structures, involving strategic functionalization and cyclization reactions, underscores the molecule's role as a versatile building block for developing innovative compounds with tailored properties. These applications are supported by research into the formation of heterocycles and the study of molecular interactions within crystalline frameworks (Kariuki et al., 2021).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN2O2S/c24-17-9-2-3-10-18(17)27-22(28)21-20(16-8-1-4-11-19(16)30-21)26(23(27)29)13-14-6-5-7-15(25)12-14/h1-12,21H,13H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJMWAQMBYYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=[N+](C(=O)N(C(=O)C3S2)C4=CC=CC=C4Cl)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)
![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)
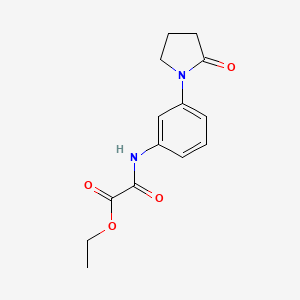
![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)
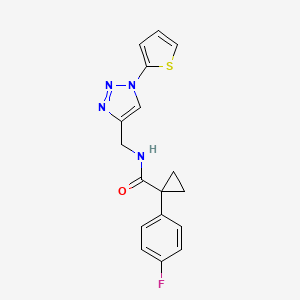


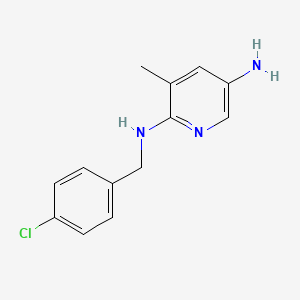


![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)
